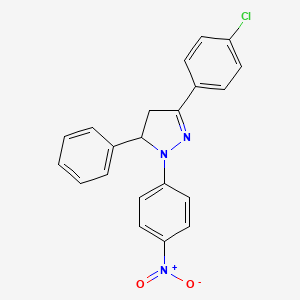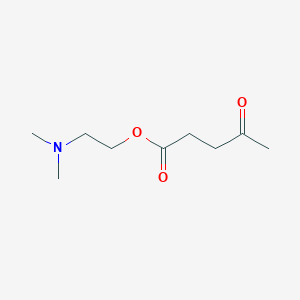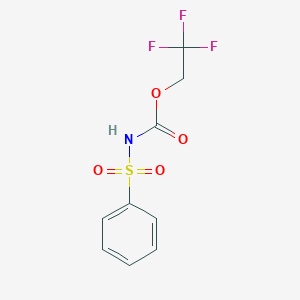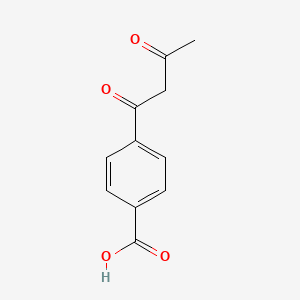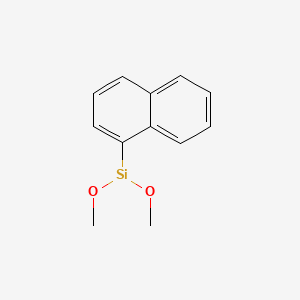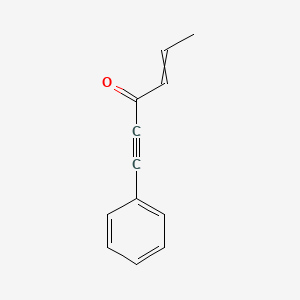![molecular formula C22H12Cl2O4 B14497218 1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione CAS No. 64380-49-0](/img/structure/B14497218.png)
1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development or as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biochemical pathways being activated or inhibited. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler aromatic ketone with similar structural features.
4-Chlorobenzophenone: Contains a single 4-chlorophenyl group attached to a benzophenone core.
Dibenzoylmethane: Another diketone with two benzoyl groups.
Uniqueness
1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione is unique due to its complex structure, which includes multiple aromatic rings and carbonyl groups. This complexity may confer specific chemical and biological properties that distinguish it from simpler compounds.
Properties
CAS No. |
64380-49-0 |
|---|---|
Molecular Formula |
C22H12Cl2O4 |
Molecular Weight |
411.2 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C22H12Cl2O4/c23-17-9-5-15(6-10-17)21(27)19(25)13-1-2-14(4-3-13)20(26)22(28)16-7-11-18(24)12-8-16/h1-12H |
InChI Key |
LGDHUIPVAHPYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)C(=O)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine](/img/structure/B14497137.png)
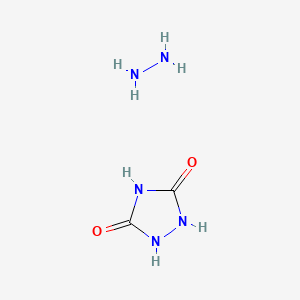
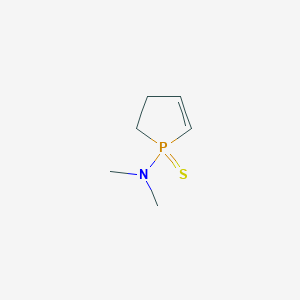

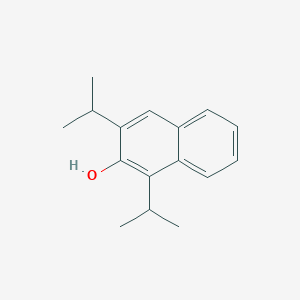
![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)
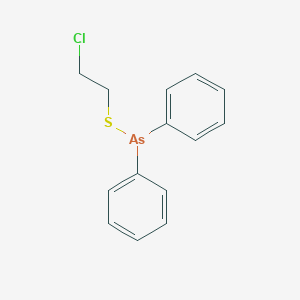
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, diethyl ester](/img/structure/B14497177.png)
